Cyclohexyl-(4-methoxyphenyl)methanol
Overview
Description
Cyclohexyl-(4-methoxyphenyl)methanol is an organic compound characterized by a cyclohexane ring attached to a methanol group and a 4-methoxyphenyl group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl-(4-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 4-methoxyphenol in the presence of a catalyst such as aluminium chloride. This reaction typically occurs under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-(4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives .
Scientific Research Applications
Cyclohexyl-(4-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential therapeutic properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexyl-(4-methoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing to fully elucidate these pathways .
Comparison with Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the 4-methoxyphenyl group.
Cyclohexyl phenyl methanones: These compounds have a similar cyclohexane ring but different functional groups attached.
Uniqueness: Cyclohexyl-(4-methoxyphenyl)methanol is unique due to the presence of both a cyclohexane ring and a 4-methoxyphenyl group, which confer distinct chemical and physical properties. This combination makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
cyclohexyl-(4-methoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11,14-15H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCWQSNBMGVYDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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